Methyl 3-(thiophen-2-yl)propanoate
Overview
Description
“Methyl 3-(thiophen-2-yl)propanoate” is a chemical compound that is structurally related to dehydromatricaria ester . It has been isolated from the root essential oil of Artemisia absinthium L .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(thiophen-2-yl)propanoate” is represented by the molecular formula C8H10O2S . It is related to other compounds such as “Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate” and “Methyl 3-amino-3-(thiophen-2-yl)propanoate” which have similar structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(thiophen-2-yl)propanoate” include a molecular weight of 184.21 g/mol . It has a topological polar surface area of 71.6 Ų .
Scientific Research Applications
Chiral Building Blocks : (S) and (R)-2-methyl-3-(2-thiophene)-1-propanols, related to Methyl 3-(thiophen-2-yl)propanoate, are used as versatile chiral building blocks for synthesizing pyridine alkaloids (Bracher & Papke, 1994).
Biological Activity : Research has shown that derivatives of 2- and 3-phenylthiophen, which are structurally similar to Methyl 3-(thiophen-2-yl)propanoate, exhibit potential for biological activity. This is particularly relevant in the preparation of substituted methylamines and ethylamines (Beaton, Chapman, Clarke, & Willis, 1976).
Educational Applications : The preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through the Grignard reaction enhances students' interest in scientific research and experimental skills (Min, 2015).
Natural Products : Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate, a derivative, was found in Artemisia absinthium root essential oil, suggesting potential in biosynthetic pathways (Blagojević, Pešić, & Radulović, 2017).
Antiviral Properties : A study on 3-[(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone demonstrates its potential as a platform for antiviral evaluations (Sayed & Ali, 2007).
Cancer Therapy : ND3, a compound related to Methyl 3-(thiophen-2-yl)propanoate, shows promising cytotoxic effects on cancer cells, suggesting potential in cancer therapy (Budama-Kilinc et al., 2020).
Polymer Solar Cells : In the realm of energy, a polymer solar cell incorporating a related compound achieved over 9.7% efficiency and long-term performance stability (Park et al., 2017).
Electro-Optical Materials : Thiophene rings connected with terminal fluorene chromophores are suitable for preparing electro-optical materials (Lukes et al., 2005).
Dye-Sensitized Solar Cells : TCA sensitizers, related to Methyl 3-(thiophen-2-yl)propanoate, are used in dye-sensitized solar cells, showing significant stability and efficiency (Balanay et al., 2009).
Antibacterial and Antifungal Applications : Derivatives of Methyl 3-(thiophen-2-yl)propanoate have shown promising antibacterial and antifungal activities, relevant for antimicrobial coatings in food and pharmaceuticals (Patel & Patel, 2017).
properties
IUPAC Name |
methyl 3-thiophen-2-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTRJLXKHMURIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340664 | |
Record name | Methyl 3-(thiophen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(thiophen-2-yl)propanoate | |
CAS RN |
16862-05-8 | |
Record name | Methyl 3-(thiophen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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